3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-8-12-10(14(18)19)7-11(15-13(12)17-16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKCVADZCBDXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=NC2=NN1)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets.
1. Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit anticancer properties. Specifically, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation. For instance, the inhibition of Protein Kinase C (PKC) has been linked to reduced tumor growth in models of breast and prostate cancer .
2. Antiviral Properties
Recent findings have highlighted the antiviral potential of this compound against several viruses. In vitro studies demonstrated effectiveness against Hepatitis A virus (HAV) and Herpes Simplex Virus type 1 (HSV-1), with significant reductions in viral titers observed at specific concentrations . The mechanism appears to involve interference with viral replication pathways.
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition have been reported to be comparable to established anti-inflammatory drugs like celecoxib, suggesting potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Kinase Inhibition : The compound acts as a PKC inhibitor, affecting pathways involved in cell proliferation and survival.
- Viral Replication Interference : By targeting viral enzymes or host cell factors necessary for viral replication, it disrupts the life cycle of viruses.
- Inflammatory Pathway Modulation : Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of pyrazolo[3,4-b]pyridine derivatives, researchers treated human breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations through caspase activation assays.
Case Study 2: Antiviral Activity Against HSV-1
A comparative study evaluated the antiviral activity of several pyrazolo derivatives against HSV-1. The 3-methyl derivative showed superior efficacy compared to other tested compounds, achieving an EC50 value that indicates high potency against viral replication in Vero cells.
Data Tables
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The structural formula can be represented as follows:This structure allows for various substitution patterns that can significantly influence its pharmacological properties.
Biological Activities
The biological applications of 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are broad and include:
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity through inhibition of specific kinases involved in tumor growth . In particular, compounds with this scaffold have been developed as tyrosine kinase inhibitors (TKIs), targeting pathways critical for cancer cell proliferation.
Antimalarial Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as antimalarial agents. These compounds have shown efficacy against Plasmodium species by disrupting their growth and development . The mechanism often involves interference with metabolic pathways essential for the survival of the malaria parasite.
Neuroprotective Effects
There is emerging evidence that pyrazolo[3,4-b]pyridine derivatives may possess neuroprotective properties. They have been investigated for their ability to mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's . The modulation of neurotransmitter systems appears to be a key mechanism behind these effects.
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimalarial Efficacy
A patent application described the synthesis of specific pyrazolo[3,4-b]pyridine derivatives and their testing against Plasmodium falciparum. The compounds showed promising results in inhibiting parasite growth in vitro, paving the way for further development into therapeutic agents .
Comparison with Similar Compounds
Substituent Variations at Position 1
Position 1 is often substituted with aryl or alkyl groups, influencing solubility and target binding:
Key Observations :
Substituent Variations at Position 3
The methyl group at position 3 is conserved in many analogs, but cyclopropyl or ethyl substitutions are also observed:
Key Observations :
Substituent Variations at Position 6
The phenyl group at position 6 can be replaced with heteroaromatic rings (e.g., thiophene, furan) or alkyl chains:
Key Observations :
Halogenated Derivatives
Halogen substitutions (F, Cl) are common for tuning bioavailability and metabolic stability:
Key Observations :
- Chlorine and fluorine atoms improve metabolic stability and binding affinity through hydrophobic and electronic effects .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. The key synthetic steps include:
- Formation of pyrazole intermediates.
- Condensation with aromatic aldehydes.
- Cyclization and carboxylation to yield the pyrazolopyridine carboxylic acid.
Specific Synthetic Routes
Reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with Aromatic Aldehydes and Ethyl Pyruvate
- A series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates were synthesized by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate.
- This method involves a Doebner-type condensation where the Schiff base formed from the amino-pyrazole and aldehyde undergoes cyclization with ethyl pyruvate.
- The resulting esters can subsequently be hydrolyzed to the corresponding carboxylic acids.
- Structural elucidation was confirmed by mass spectrometry, IR, and NMR (1H and 13C) spectroscopy.
Doebner-type Pyrazolopyridine Carboxylic Acid Synthesis and Ugi Four-Component Reaction
- Starting from 6-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, the compound can be prepared via a Doebner-type reaction involving 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid intermediates.
- Ultrasonic-assisted synthesis has been employed to enhance reaction rates and yields.
- The general procedure involves stirring aromatic aldehydes and anilines in DMF/methanol, followed by addition of the pyrazolopyridine carboxylic acid and tert-butylisocyanide, with heating at 70 °C for 48-72 hours in a closed vial.
- The product is isolated by precipitation, filtration, and washing, sometimes assisted by ultrasonication.
Data Table: Summary of Preparation Methods
Research Findings and Analysis
- The Doebner-type synthesis route is versatile, allowing the introduction of various aryl groups at the 6-position, which is critical for tuning biological activity and physicochemical properties.
- Ultrasonic-assisted synthesis improves reaction kinetics and product isolation, reducing reaction time and increasing yield.
- Spectroscopic data (NMR, MS, IR) consistently confirm the formation of the pyrazolopyridine core and the presence of the carboxylic acid functionality.
- Elemental analysis aligns closely with theoretical values, indicating high purity of the synthesized compounds.
Notes on Reaction Optimization
- Solvent choice (DMF/methanol mixture) and temperature control (70 °C) are crucial for optimal yields in the multicomponent reactions.
- Reaction times of 48-72 hours are typical, but ultrasonic assistance can reduce this duration.
- Precipitation and ultrasonication during work-up aid in isolating pure compounds efficiently.
- The use of tert-butylisocyanide in Ugi reactions allows for the introduction of amide functionalities, expanding the chemical diversity of derivatives.
Q & A
Q. How do structural modifications affect metabolic stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
